An In-Depth Technical Guide to 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] Among the vast library of pyrazole-based intermediates, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable building block for drug discovery professionals. Its structure combines the biologically significant pyrazole ring with a phenolic moiety and a chemically versatile aldehyde functional group. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, a robust synthetic protocol via the Vilsmeier-Haack reaction with mechanistic insights, and a full spectroscopic characterization profile. Furthermore, we explore its strategic importance as a starting material for generating diverse molecular libraries aimed at identifying novel therapeutic leads. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this potent scaffold in their research endeavors.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The Significance of Pyrazoles
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with a wide range of biological targets. Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antioxidant properties.[2][5][6]
3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: A Key Intermediate
The title compound, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, is a trifunctional molecule of strategic importance. Its structure incorporates:
-
The 1H-pyrazole core , which imparts the foundational biological relevance.
-
A 3-(4-hydroxyphenyl) group , a common pharmacophore that can participate in crucial hydrogen bonding interactions with protein active sites.
-
A 4-carbaldehyde group , which serves as a highly reactive and versatile chemical "handle." This aldehyde allows for a multitude of subsequent chemical transformations, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[7]
Chemical Structure and Physicochemical Properties
Molecular Structure Elucidation
The molecule consists of a central 1H-pyrazole ring. A phenyl group, substituted with a hydroxyl group at its para-position, is attached to carbon 3 of the pyrazole. An aldehyde (formyl) group is attached to carbon 4.
Caption: Chemical structure of the topic compound.
Physicochemical Data
The fundamental properties of the compound are summarized below for reference.
| Property | Value | Source |
| CAS Number | 879996-57-3 | [8][9] |
| Molecular Formula | C₁₀H₈N₂O₂ | [9] |
| Molecular Weight | 188.18 g/mol | [9] |
| IUPAC Name | 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde |
Synthesis and Mechanistic Insights
The Vilsmeier-Haack Reaction: The Principal Synthetic Route
The most efficient and widely documented method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a corresponding ketone hydrazone as the starting material, which undergoes simultaneous cyclization and formylation.[10][12]
Mechanistic Pathway
The reaction proceeds through several key stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a formamide (like DMF) and phosphorus oxychloride (POCl₃).[13] This electrophilic reagent then reacts with the hydrazone of 4-hydroxyacetophenone, leading to a cascade of reactions that results in the formation of the pyrazole ring and the introduction of the formyl group at the C4 position.
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established methodologies.[12][13][14] Success is monitored at each stage, ensuring a reliable outcome.
Step 1: Preparation of the Vilsmeier Reagent (In Situ)
-
To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 15 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: This exothermic reaction must be controlled to prevent the decomposition of the Vilsmeier reagent. Anhydrous conditions are critical as the reagent reacts violently with water.[13]
-
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
Step 2: Synthesis of the Pyrazole
-
In a separate flask, dissolve the starting material, 4-hydroxyacetophenone hydrazone (4 mmol), in anhydrous DMF (10 mL).
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture in an oil bath to 70 °C.
-
Stir at this temperature for 4-6 hours.
-
Validation: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[13] A small aliquot is carefully quenched in a basic solution, extracted, and spotted. The disappearance of the starting hydrazone spot indicates reaction completion.
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice (200 g) with vigorous stirring.
-
Causality: This step quenches the reaction and hydrolyzes any remaining reactive species. It is highly exothermic and must be performed cautiously.[13]
-
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques. The following table summarizes the expected data based on the analysis of analogous pyrazole structures.[15][16][17][18][19]
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Pyrazole H5 Proton: Singlet, δ ≈ 8.3-8.5 ppm. - Hydroxyphenyl Protons: Two doublets (AA'BB' system), δ ≈ 6.9-7.8 ppm. - Phenolic Proton (OH): Broad singlet, δ ≈ 9.5-10.5 ppm (exchangeable with D₂O). - Pyrazole NH Proton: Very broad singlet, δ > 12.0 ppm (exchangeable with D₂O). |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): δ ≈ 184-186 ppm. - Pyrazole Carbons: Signals in the aromatic region, δ ≈ 110-155 ppm. - Hydroxyphenyl Carbons: Signals in the aromatic region, with the C-OH carbon being the most downfield (δ ≈ 158-160 ppm). |
| IR (KBr, cm⁻¹) | - O-H Stretch (Phenol): Broad band, ≈ 3200-3400 cm⁻¹. - N-H Stretch (Pyrazole): Broad band, ≈ 3100-3300 cm⁻¹. - Aromatic C-H Stretch: ≈ 3000-3100 cm⁻¹. - Aldehyde C=O Stretch: Strong, sharp band, ≈ 1670-1690 cm⁻¹.[16] - C=N and C=C Stretches: ≈ 1500-1620 cm⁻¹. |
| Mass Spec. (ESI-MS) | - [M+H]⁺: m/z ≈ 189.06. - [M-H]⁻: m/z ≈ 187.05. |
Applications in Drug Development
A Versatile Scaffold for Library Synthesis
The true value of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in drug discovery lies in the reactivity of its aldehyde group. It serves as a key electrophilic partner in numerous reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening.
Workflow for Derivative Synthesis
The core molecule can be readily converted into a variety of other heterocyclic systems and functionalized derivatives through well-established chemical transformations.
Caption: Synthetic pathways from the core aldehyde.
This strategic derivatization allows chemists to systematically probe the chemical space around the pyrazole scaffold, optimizing for potency, selectivity, and pharmacokinetic properties. For instance, condensation with various amines yields Schiff bases, which themselves can be biologically active or serve as intermediates.[18] Reaction with active methylene compounds like malononitrile or pyrazolones can lead to the formation of fused heterocyclic systems such as pyranopyrazoles.[20]
Conclusion
3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis via the robust Vilsmeier-Haack reaction is well-established, and its structure is readily confirmed by standard spectroscopic methods. The combination of a privileged pyrazole core and a versatile aldehyde handle makes it an exceptionally valuable starting material for generating novel molecular entities with therapeutic potential. For researchers and scientists in the field, a thorough understanding of this intermediate's synthesis and reactivity is fundamental to unlocking new avenues in the quest for next-generation therapeutics.
References
- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar.
- Visnav, J. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022).
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. (2019).
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (2022).
- Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. (2021).
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. (2026).
- 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. (2024).
- 879996-57-3|3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. BLDpharm.
- Pandhurnekar, V. et al. A review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research. (2021).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).
- Abdel-Wahab, B. F., Khidre, R. E. & Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. (2010).
- Thumar, N. J. & Patel, M. P. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Arkat USA.
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals. (2019).
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. visnav.in [visnav.in]
- 5. nanobioletters.com [nanobioletters.com]
- 6. sciensage.info [sciensage.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nextsds.com [nextsds.com]
- 9. 879996-57-3|3-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
